molecular formula C24H21N3O4 B12448827 2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methyl-4-nitrophenol

2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methyl-4-nitrophenol

Cat. No.: B12448827
M. Wt: 415.4 g/mol
InChI Key: FGUICYOINZHLQU-UHFFFAOYSA-N
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Description

2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methyl-4-nitrophenol is a complex organic compound that features a benzoxazole ring, a nitrophenol group, and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methyl-4-nitrophenol typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of an ortho-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Imine Linkage: The imine linkage is formed by the condensation of an aldehyde with an amine. In this case, the aldehyde is derived from the benzoxazole ring, and the amine is a substituted aniline.

    Nitration: The nitrophenol group is introduced through nitration of the phenol ring using a mixture of concentrated sulfuric acid and nitric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and imine groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole and phenol rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: The primary product of nitro group reduction is the corresponding amine.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used in the development of fluorescent probes for biological imaging.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its application. For example, as a fluorescent probe, it may interact with specific biomolecules, altering its fluorescence properties. In catalytic applications, it may coordinate with metal centers, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzoxazole: Shares the benzoxazole ring but lacks the imine and nitrophenol groups.

    4-Nitrophenol: Contains the nitrophenol group but lacks the benzoxazole ring and imine linkage.

    Benzoxazole Derivatives: Various derivatives with different substituents on the benzoxazole ring.

Uniqueness

2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methyl-4-nitrophenol is unique due to the combination of its structural features, which confer specific chemical and physical properties not found in simpler analogs.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

2-[[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]iminomethyl]-6-methyl-4-nitrophenol

InChI

InChI=1S/C24H21N3O4/c1-13-7-16(4)23-21(8-13)26-24(31-23)17-6-5-14(2)20(11-17)25-12-18-10-19(27(29)30)9-15(3)22(18)28/h5-12,28H,1-4H3

InChI Key

FGUICYOINZHLQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])C)O

Origin of Product

United States

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